molecular formula C25H24N6O3S B2955239 N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872995-06-7

N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No.: B2955239
CAS No.: 872995-06-7
M. Wt: 488.57
InChI Key: ILJXJTQGAVXWIN-UHFFFAOYSA-N
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Description

The compound N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide (CAS: 872995-06-7) is a heterocyclic molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:

  • A thioether linkage connecting the triazolopyridazine moiety to a 2-((4-acetylphenyl)amino)-2-oxoethyl group.
  • A 4-methylbenzamide substituent attached via an ethyl chain to the triazolopyridazine nitrogen.
  • Molecular formula C25H24N6O3S and molecular weight 488.6 g/mol .

Its synthesis likely involves coupling reactions between thioacetamide intermediates and functionalized triazolopyridazine precursors, analogous to methods described for related compounds (e.g., quinazolinone derivatives in ).

Properties

IUPAC Name

N-[2-[6-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O3S/c1-16-3-5-19(6-4-16)25(34)26-14-13-22-29-28-21-11-12-24(30-31(21)22)35-15-23(33)27-20-9-7-18(8-10-20)17(2)32/h3-12H,13-15H2,1-2H3,(H,26,34)(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJXJTQGAVXWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C22H24N4O3SC_{22}H_{24}N_4O_3S and a molecular weight of 444.52 g/mol. Its structure integrates multiple functional groups, including triazole, pyridazine, and thioether functionalities, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC22H24N4O3S
Molecular Weight444.52 g/mol
CAS Number894029-80-2

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazole and pyrimidine derivatives possess potent antibacterial activity against strains such as E. coli and S. aureus . The presence of the acetylphenyl group in the structure enhances the binding affinity to bacterial targets.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. It has been shown to inhibit the growth of cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin . The mechanism of action appears to involve the induction of apoptosis in cancer cells, mediated by interactions with Bcl-2 proteins .

Anticonvulsant Activity

Some analogs of this compound have demonstrated anticonvulsant properties. For instance, compounds with similar structural motifs have been evaluated for their efficacy in reducing seizure activity in animal models . The SAR analysis indicates that modifications in the phenyl rings significantly influence anticonvulsant activity.

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how structural modifications affect biological activity:

  • Acetyl Group : Enhances lipophilicity and cellular uptake.
  • Thioether Linkage : Important for interaction with biological targets.
  • Triazole Ring : Contributes to the compound's ability to bind effectively to enzymes involved in disease pathways.

Study 1: Anticancer Efficacy

A study published in 2022 evaluated a series of triazole derivatives for their anticancer effects. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against various cancer cell lines .

Study 2: Antimicrobial Assessment

In a comparative study assessing antimicrobial activities of various thiazole derivatives, it was found that those incorporating the acetylphenyl moiety displayed superior activity against Gram-positive bacteria . This reinforces the importance of functional groups in enhancing biological efficacy.

Scientific Research Applications

N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a complex organic compound that is of interest in medicinal chemistry for its potential biological activities. It has a molecular formula of C25H24N6O3S and a molecular weight of 488.57. The purity is usually 95%.

Target and Mode of Action

This compound targets c-Met and VEGFR-2 kinases and acts by inhibiting their activities. The inhibition of c-Met and VEGFR-2 kinases disrupts the signaling pathways that promote cell proliferation and survival. In silico pharmacokinetic studies suggest that it has promising drug-like properties. The compound’s action results in the inhibition of cancer cell growth and the induction of apoptosis.

Potential Applications

  • Antimicrobial Activity Research suggests that derivatives of similar compounds exhibit antimicrobial properties, with thiazole and pyrimidine derivatives showing antibacterial activity against E. coli and S. aureus. The acetylphenyl group in the structure enhances binding affinity to bacterial targets.
  • Anticancer Activity It has been shown to inhibit the growth of cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin. The mechanism of action appears to involve the induction of apoptosis in cancer cells, mediated by interactions with Bcl-2 proteins.
  • Anticonvulsant Activity Some analogs of this compound have demonstrated anticonvulsant properties and have been evaluated for their efficacy in reducing seizure activity in animal models. SAR analysis indicates that modifications in the phenyl rings significantly influence anticonvulsant activity.

Structure-Activity Relationship (SAR)

SAR studies have provided critical insights into how structural modifications affect biological activity:

  • Acetyl Group: Enhances lipophilicity and cellular uptake.
  • Thioether Linkage: Important for interaction with biological targets.
  • Triazole Ring: Contributes to the compound's ability to bind effectively to enzymes involved in disease pathways.

Case Studies

  • Anticancer Efficacy: A study published in 2022 evaluated a series of triazole derivatives for their anticancer effects and indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against various cancer cell lines.
  • Antimicrobial Assessment: A comparative study assessing the antimicrobial activities of various thiazole derivatives found that those incorporating the acetylphenyl moiety displayed superior activity against Gram-positive bacteria.

Comparison with Similar Compounds

Fluorobenzyl-Substituted Analog

Compound: N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide (CAS: 872995-11-4)

  • Structural Difference : Replacement of the 4-acetylphenyl group with a 4-fluorobenzyl moiety.
  • Molecular Formula : C24H23FN6O2S (MW: 478.5 g/mol) .
  • Reduced molecular weight (478.5 vs. 488.6) may improve solubility but could alter binding affinity to target proteins.

Furan-Containing Analog

Compound : 6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (CAS: 891099-01-7)

  • Structural Difference : Substitution of the 4-acetylphenyl and 4-methylbenzamide groups with a furan-2-yl ring and pyridin-3-ylmethyl thioether .
  • Impact :
    • The furan ring may increase π-π stacking interactions with aromatic residues in enzyme active sites.
    • Absence of the benzamide group could reduce steric hindrance, favoring interactions with shallow binding pockets.

Antioxidant-Conjugated Analog

Compound: N-(2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide

  • Structural Difference : Incorporation of a 3,5-di-tert-butyl-4-hydroxybenzamide group instead of 4-methylbenzamide .
  • Impact :
    • The tert-butyl groups confer radical-scavenging properties, making this analog suitable for oxidative stress-related applications.
    • Increased steric bulk may reduce bioavailability compared to the target compound.

Data Table: Key Properties and Structural Features

Compound (CAS) Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
872995-06-7 (Target) Triazolo[4,3-b]pyridazine 4-Acetylphenyl, 4-methylbenzamide 488.6 High polarity due to acetyl group
872995-11-4 Triazolo[4,3-b]pyridazine 4-Fluorobenzyl, 4-methylbenzamide 478.5 Enhanced metabolic stability
891099-01-7 Triazolo[4,3-b]pyridazine Furan-2-yl, pyridin-3-ylmethyl N/A Potential for π-π interactions
Antioxidant analog Triazolo[4,3-a]pyrazine 3,5-di-tert-butyl-4-hydroxybenzamide N/A Antioxidant activity

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